

# PD-1/PD-L1-IN-NP19: Technical Monograph & Development Guide

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## Compound of Interest

Compound Name: PD-1/PD-L1-IN-NP19

Cat. No.: B10823503

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## Executive Summary

**PD-1/PD-L1-IN-NP19** (hereafter NP19) is a potent, small-molecule inhibitor targeting the Programmed Cell Death 1 (PD-1) / Programmed Cell Death Ligand 1 (PD-L1) immune checkpoint axis.<sup>[1][2]</sup> Unlike monoclonal antibodies (mAbs) such as pembrolizumab or nivolumab that sterically block the receptor-ligand interface, NP19 belongs to the resorcinol dibenzyl ether class of inhibitors. It functions by inducing a specific dimerization of PD-L1, sequestering the ligand and rendering it incapable of binding to PD-1 on T-cells.

This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing NP19 in immuno-oncology (IO) discovery.

## Part 1: Chemical Identity & Structural Basis

NP19 was developed through structure-activity relationship (SAR) optimization of the biphenyl/resorcinol ether scaffold, originally inspired by the BMS-202/BMS-1001 series.

## Physicochemical Profile

Property	Specification
Chemical Name	PD-1/PD-L1-IN-NP19
CAS Number	2377916-66-8
Molecular Formula	C <sub>33</sub> H <sub>31</sub> ClN <sub>2</sub> O <sub>4</sub>
Molecular Weight	555.07 g/mol
Solubility	DMSO: ≥ 30 mg/mL; DMF: ≥ 30 mg/mL; Water: Insoluble
Appearance	Crystalline solid
Storage	-20°C (Powder, 3 years); -80°C (In solvent, 6 months)

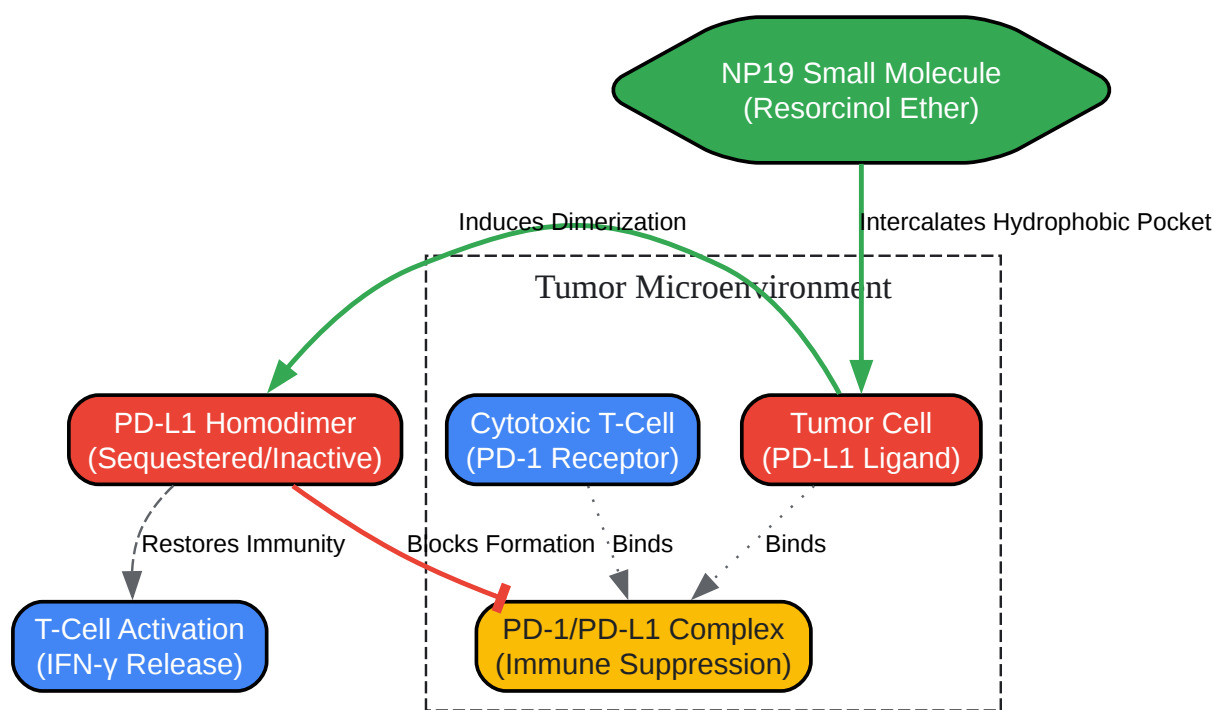
## Structural Mechanism

NP19 does not bind to the PD-1 receptor. Instead, it binds to the PD-L1 ligand.

- **Binding Pocket:** It occupies a deep, hydrophobic cylindrical pocket formed at the interface of two PD-L1 molecules.
- **Dimerization:** The binding event induces a conformational change that forces two PD-L1 monomers to dimerize "face-to-face."
- **Result:** The surface residues of PD-L1 required for interacting with PD-1 (e.g., Ile54, Tyr56, Arg113) are buried within the dimer interface or sterically occluded, preventing T-cell inhibition.

## Part 2: Mechanistic Pharmacology (Visualization)

The following diagram illustrates the competitive inhibition mechanism where NP19 acts as a "molecular glue" for PD-L1 dimerization, contrasting with the direct blockade by mAbs.



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Caption: NP19 induces PD-L1 homodimerization, preventing the PD-1/PD-L1 inhibitory complex formation.

## Part 3: Preclinical Characterization & Protocols

To validate NP19 activity, a tiered screening approach is required: biochemical affinity, cellular functionality, and in vivo efficacy.

### Biochemical Potency: HTRF Binding Assay

Purpose: Determine the  $IC_{50}$  of NP19 disrupting the interaction between recombinant human PD-1 and PD-L1. Standard  $IC_{50}$ : ~12.5 nM[1][3][4][5]

Protocol:

- Reagents: Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit (e.g., Cisbio).
  - Tag 1: Anti-hPD-1-Europium Cryptate (Donor).

- Tag 2: Anti-hPD-L1-XL665 (Acceptor).
- Preparation: Dilute NP19 in DMSO (stock) then into diluent buffer to 4x final concentration.
- Incubation:
  - Add 5  $\mu$ L of NP19 (varying concentrations).
  - Add 5  $\mu$ L of hPD-L1 protein.
  - Incubate 15 mins at Room Temperature (RT) to allow dimerization.
  - Add 10  $\mu$ L of hPD-1 protein.
- Detection: Incubate for 2 hours at RT. Read fluorescence ratio (665 nm/620 nm) on a compatible plate reader (e.g., EnVision).
- Analysis: Plot inhibition curves using a 4-parameter logistic fit.

## Cellular Function: T-Cell Co-Culture Assay

Purpose: Verify if NP19 restores T-cell effector function (IFN- $\gamma$  secretion) in the presence of PD-L1+ tumor cells. Standard EC<sub>50</sub>: ~3  $\mu$ M<sup>[1][3]</sup>

Protocol:

- Effector Cells: Isolate human PBMCs or use Jurkat-NFAT-luciferase T-cells engineered to express PD-1.
- Target Cells: Culture Hep3B or CHO cells overexpressing human PD-L1 and a T-cell activator (e.g., anti-CD3 scFv or membrane-bound OKT3).
- Co-Culture Setup:
  - Seed Target cells (20,000/well) in a 96-well plate. Allow adhesion (4 hours).
  - Add NP19 (serial dilutions).
  - Add Effector cells (50,000/well).

- Incubation: 48–72 hours at 37°C, 5% CO<sub>2</sub>.
- Readout:
  - PBMC: Collect supernatant and quantify IFN- $\gamma$  via ELISA.
  - Jurkat-NFAT: Add luciferase substrate and measure luminescence.
- Control: Use an anti-PD-L1 mAb (e.g., Atezolizumab) as a positive control.

## In Vivo Efficacy: Syngeneic Mouse Models

Purpose: Assess tumor growth inhibition (TGI) in an immunocompetent host.

Protocol (B16-F10 Melanoma Model):

- Animals: C57BL/6 mice (female, 6-8 weeks).
- Inoculation: Inject  $5 \times 10^5$  B16-F10 cells subcutaneously into the right flank.
- Randomization: When tumors reach  $\sim 50$ – $100$  mm<sup>3</sup>, randomize into groups (n=8).
- Dosing Regimen:
  - Vehicle: Saline/PEG400 (Daily).
  - NP19: 25–100 mg/kg (Intragastric gavage, Daily for 15 days).[4]
- Measurement: Measure tumor volume ( $V = 0.5 \times \text{Length} \times \text{Width}^2$ ) every 2-3 days.
- Endpoints: Tumor weight at sacrifice; Flow cytometry of tumor-infiltrating lymphocytes (CD8+ T-cells).

## Part 4: Pharmacokinetics (PK) Profile

NP19 demonstrates moderate stability but low oral bioavailability, a common challenge in the resorcinol ether class.

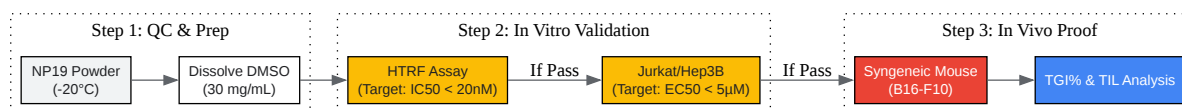
Table 1: PK Parameters in Rats (Cheng et al.)

Parameter	IV (1 mg/kg)	PO (10 mg/kg)	Interpretation
Tmax (h)	-	0.6 ± 0.2	Rapid absorption
Cmax (µg/L)	1751	69.5	Low peak plasma concentration via oral route
T1/2 (h)	1.5 ± 0.5	10.9 ± 7.7	Slow elimination phase after oral dosing
Bioavailability (F)	-	~5%	Critical Limitation: Requires formulation optimization
Clearance (CL)	0.9 L/h/kg	23.1 L/h/kg	-

Note: The discrepancy in half-life (IV vs PO) suggests flip-flop kinetics or absorption-rate limited elimination in the oral formulation.

## Part 5: Experimental Workflow Visualization

The following diagram outlines the critical path for validating NP19 batches in a drug discovery setting.



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Caption: Validation workflow for NP19 from compound solubilization to in vivo efficacy readout.

## References

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